3-Hydroxy-3-phénylpropanenitrile

Vue d'ensemble

Description

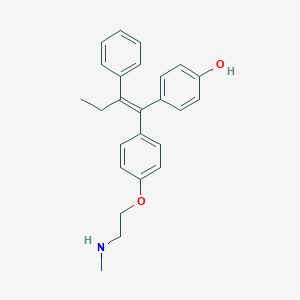

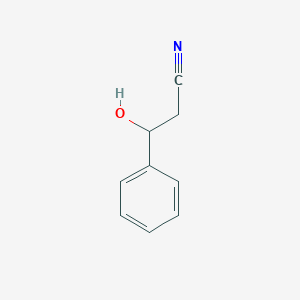

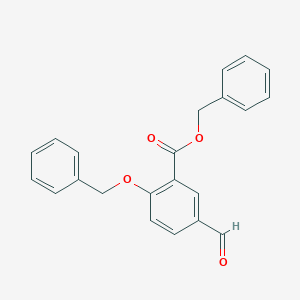

3-Hydroxy-3-phenylpropanenitrile is a nitrile compound characterized by the presence of a hydroxy group and a phenyl group attached to a propanenitrile backbone.

Applications De Recherche Scientifique

3-Hydroxy-3-phenylpropanenitrile has several applications in scientific research:

Mécanisme D'action

Target of Action

3-Hydroxy-3-phenylpropanenitrile is a nitrile that is 3-phenylpropionitrile in which one of the methylene hydrogens at position 3 is replaced by a hydroxy group The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It is known that it is an aryl substituted α-aminophenylacetonitrile . It can be obtained by reacting lithioacetonitrile with benzaldehyde via an asymmetric 1,2-addition reaction

Biochemical Pathways

It is a derivative of 3-phenylpropionitrile , which is found in the aerial part of Brassica rapa

Result of Action

Méthodes De Préparation

3-Hydroxy-3-phenylpropanenitrile can be synthesized through various methods. One common synthetic route involves the reaction of lithioacetonitrile with benzaldehyde via an asymmetric 1,2-addition reaction . Another method includes a chemoenzymatic process for the stereoselective preparation of both ® and (S) enantiomers of 3-hydroxy-3-phenylpropanenitrile. This process involves reacting cyanohydrin with an acetylating agent in the presence of lipase in an organic solvent, followed by separation and hydrolysis steps .

Analyse Des Réactions Chimiques

3-Hydroxy-3-phenylpropanenitrile undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into amines or alcohols.

Comparaison Avec Des Composés Similaires

3-Hydroxy-3-phenylpropanenitrile can be compared with other similar compounds such as:

3-Phenylpropionitrile: Lacks the hydroxy group, making it less reactive in certain chemical reactions.

3-Hydroxy-3-(pentafluorophenyl)propanenitrile: Contains a pentafluorophenyl group, which significantly alters its chemical properties and reactivity.

3-Phenyl-3-hydroxypropionitrile: Similar structure but may have different stereochemistry, affecting its biological activity and applications.

These comparisons highlight the unique reactivity and applications of 3-Hydroxy-3-phenylpropanenitrile in various fields.

Propriétés

IUPAC Name |

3-hydroxy-3-phenylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,9,11H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HILDHWAXSORHRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90938065 | |

| Record name | 3-Hydroxy-3-phenylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90938065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17190-29-3 | |

| Record name | Hydracrylonitrile, 3-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017190293 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-3-phenylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90938065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the different enantioselective approaches for synthesizing (R)- and (S)-3-Hydroxy-3-phenylpropanenitrile?

A1: The synthesis of enantiomerically pure 3-Hydroxy-3-phenylpropanenitrile can be achieved through different approaches. One method utilizes a novel carbonyl reductase enzyme isolated from a microorganism belonging to the genus Candida. This enzyme exhibits high selectivity towards the asymmetric reduction of 3-oxo-3-phenylpropanenitrile, yielding the (R)-enantiomer of 3-hydroxy-3-phenylpropanenitrile. [] Another method employs baker's yeast for the reduction of 3-oxo-3-phenylpropanenitrile at a low temperature (4 °C). This method leads to the predominant formation of the (S)-enantiomer of 3-hydroxy-3-phenylpropanenitrile with improved selectivity compared to room temperature reactions. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Dimethyl [(2,5-Dibenzyloxy)phenylmethyl]phosphonate](/img/structure/B18778.png)